molecular formula C15H18N2O3S B2742574 Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 670233-13-3

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2742574
CAS No.: 670233-13-3
M. Wt: 306.38
InChI Key: OZQFMZHRNNVVQY-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophenes, characterized by its unique chemical structure which includes a cyano group and a tetrahydrobenzothiophene moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities.

  • Molecular Formula : C₁₃H₁₅N₂O₃S
  • Molecular Weight : 273.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group and the carbonyl moiety are key reactive sites that facilitate nucleophilic and electrophilic interactions. This reactivity can lead to the formation of bioactive derivatives that may exhibit therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer activity. For instance:

  • Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Study Findings : this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Research Outcome : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines production

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQFMZHRNNVVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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